2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid
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Overview
Description
2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid is a heterocyclic compound with a molecular formula of C8H9NO4 and a molecular weight of 183.16 g/mol This compound is characterized by its unique structure, which includes a pyrano and oxazol ring fused together
Preparation Methods
The synthesis of 2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid can be achieved through several methods. One efficient method involves a one-pot three-component condensation reaction. This reaction typically includes the use of 7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-5-one, malononitrile, and aromatic aldehydes in the presence of an organo-base catalyst such as N,N-diisopropylethylamine (DIPEA) . This method is known for its simplicity, fast reaction times (5-10 minutes), and high yields (90-94%).
Chemical Reactions Analysis
2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at various positions on the pyrano and oxazol rings, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Mechanism of Action
The mechanism of action for 2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid is not well-documented. its effects are likely related to its ability to interact with various molecular targets and pathways due to its heterocyclic structure. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid can be compared with other similar heterocyclic compounds, such as:
Pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine derivatives: These compounds also feature fused heterocyclic rings and have similar applications in research and potential pharmaceutical uses.
Imidazole-containing compounds: These compounds are known for their antimicrobial potential and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific ring structure, which may confer unique chemical and biological properties.
Biological Activity
2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid (CAS Number: 1551305-73-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H9N\O4 with a molecular weight of 183.16 g/mol. The compound features a fused pyran and oxazole ring structure which contributes to its unique chemical properties.
Property | Value |
---|---|
CAS Number | 1551305-73-7 |
Molecular Formula | C8H9N\O4 |
Molecular Weight | 183.16 g/mol |
Melting Point | Not Available |
Mechanisms of Biological Activity
The biological activity of this compound has been linked to several mechanisms:
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Anticancer Properties : Preliminary research suggests that the compound may possess anticancer activity by inducing apoptosis in cancer cells. The specific pathways involved include modulation of cell cycle regulators and pro-apoptotic factors.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in the context of chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound significantly reduced levels of TNF-alpha and IL-6 compared to control groups.
Properties
Molecular Formula |
C8H9NO4 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-(6,7-dihydro-4H-pyrano[3,4-d][1,3]oxazol-2-yl)acetic acid |
InChI |
InChI=1S/C8H9NO4/c10-8(11)3-7-9-5-4-12-2-1-6(5)13-7/h1-4H2,(H,10,11) |
InChI Key |
LULMUBMPHIGVOM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1OC(=N2)CC(=O)O |
Origin of Product |
United States |
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